(3-Methylisoquinolin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylisoquinolin-5-yl)methanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-5-yl)methanamine typically involves the reaction of 3-methylisoquinoline with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich reaction, which is a type of nucleophilic addition reaction involving an imine or iminium ion intermediate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoquinolin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(3-Methylisoquinolin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (3-Methylisoquinolin-5-yl)methanamine.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: A similar isoquinoline derivative with hydroxyl groups.
3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,6,12H2,1H3 |
InChI Key |
HGFNXWXYMMXHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CN)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.